molecular formula C27H26N2O4 B214118 11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B214118
M. Wt: 442.5 g/mol
InChI Key: RNCCSISZHQBOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FDP, and it is a member of the benzodiazepine family of compounds. FDP has been synthesized using various methods, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

FDP exerts its pharmacological effects by binding to the benzodiazepine receptor, which is a subtype of the GABA-A receptor. This binding results in the potentiation of the inhibitory effects of GABA, which is the main inhibitory neurotransmitter in the brain. This potentiation results in the reduction of neuronal excitability, which leads to the anxiolytic, anticonvulsant, and sedative effects of FDP.
Biochemical and Physiological Effects:
FDP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sedation, and prevent seizures. FDP has also been found to have antioxidant and anti-inflammatory properties. Additionally, FDP has been shown to have a positive effect on learning and memory.

Advantages and Limitations for Lab Experiments

FDP has several advantages for lab experiments. It has a high affinity for the benzodiazepine receptor, which makes it a useful tool for studying the GABA-A receptor. FDP is also stable and easy to handle, which makes it a convenient tool for lab experiments. However, FDP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, FDP has low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of FDP. One area of research is the development of new analogs of FDP with improved pharmacological properties. Another area of research is the investigation of the long-term effects of FDP on learning and memory. Additionally, the potential therapeutic applications of FDP in the treatment of anxiety disorders, epilepsy, and insomnia should be further explored.

Synthesis Methods

The synthesis of FDP has been achieved using various methods, including the reduction of 11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with sodium borohydride, and the oxidation of the corresponding dihydro compound using manganese dioxide. However, the most commonly used method for the synthesis of FDP is the reaction of 3-(4-methoxyphenyl)-3-oxopropionitrile with 2-amino-5-furfural in the presence of acetic anhydride and sodium acetate. This method has been found to be efficient and yields high-quality FDP.

Scientific Research Applications

FDP has been found to have potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. FDP has been studied for its anxiolytic, anticonvulsant, and sedative effects. It has also been found to have potential applications in the treatment of anxiety disorders, epilepsy, and insomnia. FDP has been shown to have a high affinity for the benzodiazepine receptor, which is responsible for its pharmacological effects.

properties

Product Name

11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-(furan-2-yl)-9-(4-methoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O4/c1-3-25(31)29-22-8-5-4-7-20(22)28-21-15-18(17-10-12-19(32-2)13-11-17)16-23(30)26(21)27(29)24-9-6-14-33-24/h4-14,18,27-28H,3,15-16H2,1-2H3

InChI Key

RNCCSISZHQBOIK-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CO5

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CO5

Origin of Product

United States

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